2,4-Dichloro-5-(2-(methanesulfonylamino)ethoxy)phenylboronic acid, pinacol ester
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Overview
Description
2,4-Dichloro-5-(2-(methanesulfonylamino)ethoxy)phenylboronic acid, pinacol ester is a complex organic compound with the molecular formula C15H22BCl2NO5S. This compound is a member of the boronic acid ester family, which are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5-(2-(methanesulfonylamino)ethoxy)phenylboronic acid, pinacol ester typically involves the reaction of 2,4-dichloro-5-(2-(methanesulfonylamino)ethoxy)phenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions under optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-5-(2-(methanesulfonylamino)ethoxy)phenylboronic acid, pinacol ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding boronic acids.
Reduction: Reduction reactions can convert the ester into different functional groups.
Substitution: It can participate in nucleophilic substitution reactions, where the boronic ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of substituted phenyl derivatives .
Scientific Research Applications
2,4-Dichloro-5-(2-(methanesulfonylamino)ethoxy)phenylboronic acid, pinacol ester has several applications in scientific research:
Mechanism of Action
The mechanism by which 2,4-Dichloro-5-(2-(methanesulfonylamino)ethoxy)phenylboronic acid, pinacol ester exerts its effects involves the interaction of the boronic ester group with specific molecular targets. In Suzuki-Miyaura coupling, the boronic ester reacts with a halide in the presence of a palladium catalyst to form a new carbon-carbon bond. This reaction proceeds through a series of steps, including oxidative addition, transmetalation, and reductive elimination.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid used in similar coupling reactions.
4,4,5,5-Tetramethyl-2-(2-(methanesulfonylamino)ethoxy)-1,3,2-dioxaborolane: Another boronic ester with similar reactivity.
2,4-Dichlorophenylboronic acid: Shares the dichloro substitution pattern but lacks the methanesulfonylaminoethoxy group.
Uniqueness
2,4-Dichloro-5-(2-(methanesulfonylamino)ethoxy)phenylboronic acid, pinacol ester is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. The presence of both dichloro and methanesulfonylaminoethoxy groups makes it particularly useful in selective organic transformations and in the synthesis of complex molecules .
Properties
IUPAC Name |
N-[2-[2,4-dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BCl2NO5S/c1-14(2)15(3,4)24-16(23-14)10-8-13(12(18)9-11(10)17)22-7-6-19-25(5,20)21/h8-9,19H,6-7H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFVFRRRRUNIZKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2Cl)Cl)OCCNS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BCl2NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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